Cas no 24719-09-3 (3-Amino-N-hydroxypyrazine-2-carboxamide)

3-Amino-N-hydroxypyrazine-2-carboxamide is a heterocyclic compound featuring both amino and hydroxamic acid functional groups, making it a versatile intermediate in medicinal and organic chemistry. Its pyrazine core provides a stable aromatic framework, while the hydroxamic acid moiety offers chelating properties, useful in metalloenzyme inhibition. The compound’s structural features enable applications in the synthesis of pharmacologically active molecules, particularly in the development of enzyme inhibitors and anticancer agents. Its reactivity allows for further functionalization, facilitating the creation of derivatives with tailored properties. High purity and well-defined characterization ensure reliability in research and industrial applications.
3-Amino-N-hydroxypyrazine-2-carboxamide structure
24719-09-3 structure
Product Name:3-Amino-N-hydroxypyrazine-2-carboxamide
CAS No:24719-09-3
MF:C5H6N4O2
MW:154.12673997879
MDL:MFCD10698852
CID:268361
PubChem ID:269950
Update Time:2025-11-06

3-Amino-N-hydroxypyrazine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-N-hydroxypyrazine-2-carboxamide
    • 2-Pyrazinecarboxamide,3-amino-N-hydroxy-
    • 3-amino-N-oxo-1,4-dihydropyrazine-2-carboxamide
    • 2-Aminopyrazin-3-carbohydroxamsaeure
    • 3-Amino-pyrazin-2-carbonsaeure-hydroxyamid
    • 3-amino-pyrazine-2-carboxylic acid hydroxyamide
    • 3-Aminopyrazino-2-hydroxamic acid
    • NSC111689
    • DTXSID70419044
    • 2-Pyrazinecarboxamide, 3-amino-N-hydroxy-
    • NSC-111689
    • A911950
    • 24719-09-3
    • AKOS006305585
    • MDL: MFCD10698852
    • Inchi: 1S/C5H6N4O2/c6-4-3(5(10)9-11)7-1-2-8-4/h1-2,11H,(H2,6,8)(H,9,10)
    • InChI Key: XDFKSKHEFRFJOS-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N)=NC=CN=1)NO

Computed Properties

  • Exact Mass: 154.04900
  • Monoisotopic Mass: 154.04907545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • PSA: 101.13000
  • LogP: 0.14990

3-Amino-N-hydroxypyrazine-2-carboxamide Security Information

  • Storage Condition:Sealed in dry,2-8°C

3-Amino-N-hydroxypyrazine-2-carboxamide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Amino-N-hydroxypyrazine-2-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:24719-09-3)3-Amino-N-hydroxypyrazine-2-carboxamide
Order Number:A911950
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:43
Price ($):226.0
Email:sales@amadischem.com

Additional information on 3-Amino-N-hydroxypyrazine-2-carboxamide

Recent Advances in the Study of 3-Amino-N-hydroxypyrazine-2-carboxamide (CAS: 24719-09-3)

3-Amino-N-hydroxypyrazine-2-carboxamide (CAS: 24719-09-3) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a pharmacophore in the development of novel inhibitors targeting various enzymes and pathways implicated in diseases such as cancer, infectious diseases, and inflammatory disorders. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

The compound's structure, featuring a pyrazine core with amino and hydroxamic acid substituents, makes it a versatile scaffold for drug design. Recent work has explored its ability to chelate metal ions, a property that is particularly relevant for the inhibition of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). These enzymes play critical roles in epigenetic regulation and extracellular matrix remodeling, respectively, and their dysregulation is associated with numerous pathological conditions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 3-Amino-N-hydroxypyrazine-2-carboxamide exhibited potent inhibitory activity against HDAC6, a key player in cancer cell proliferation and metastasis. The study utilized molecular docking and kinetic assays to elucidate the binding mode of these derivatives, revealing a strong interaction with the zinc ion in the enzyme's active site. These findings suggest that this compound could serve as a lead structure for the development of next-generation HDAC inhibitors with improved selectivity and reduced side effects.

Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, explored the anti-inflammatory potential of 3-Amino-N-hydroxypyrazine-2-carboxamide derivatives. The researchers found that certain modifications to the hydroxamic acid group enhanced the compound's ability to suppress the production of pro-inflammatory cytokines in macrophage cells. This effect was attributed to the inhibition of NF-κB signaling, a central pathway in the inflammatory response. These results position the compound as a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its applications in oncology and immunology, 3-Amino-N-hydroxypyrazine-2-carboxamide has also shown promise in antimicrobial drug development. A 2022 study in Antimicrobial Agents and Chemotherapy reported that the compound exhibited bacteriostatic activity against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies suggested that this activity might be related to interference with bacterial folate metabolism, highlighting the compound's potential as a scaffold for novel antibiotics in an era of increasing antimicrobial resistance.

From a chemical synthesis perspective, recent advances have improved the efficiency of producing 3-Amino-N-hydroxypyrazine-2-carboxamide and its derivatives. A 2023 paper in Organic Process Research & Development described a novel catalytic method for the direct amidation of pyrazine carboxylic acids, significantly reducing the number of steps required to access this important pharmacophore. This methodological improvement could facilitate more extensive structure-activity relationship studies and accelerate the development of optimized derivatives.

In conclusion, the growing body of research on 3-Amino-N-hydroxypyrazine-2-carboxamide (CAS: 24719-09-3) underscores its versatility as a medicinal chemistry scaffold with applications across multiple therapeutic areas. The compound's unique combination of metal-chelating properties and hydrogen-bonding capacity makes it particularly valuable for targeting enzymes critical in disease processes. As synthetic methods continue to improve and our understanding of its biological activities deepens, this compound is likely to remain a focus of drug discovery efforts in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:24719-09-3)3-Amino-N-hydroxypyrazine-2-carboxamide
A911950
Purity:99%
Quantity:1g
Price ($):226.0
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